2-(1H-pyrazol-1-yl)isonicotinonitrile

iNOS inhibition nitric oxide inflammation

2-(1H-Pyrazol-1-yl)isonicotinonitrile (CAS 956769-58-7) is the 4-cyanopyridine regioisomer—not the interchangeable 3-cyano analog. The para-nitrile geometry creates a linear dipole vector essential for iNOS (IC50=32.9μM) and kinase target engagement. Use this minimally decorated scaffold to establish baselines for SAR: diethylamino/piperidyl analogs achieve 3- to 8-fold potency gains. Benchmark anticancer activity in MCF-7 (IC50=15.6μM) and A549 (IC50=12.3μM), or leverage the core for OX2 antagonist programs (e.g., SDM-878, nanomolar potency). Regioisomerically pure; standard lab shipping.

Molecular Formula C9H6N4
Molecular Weight 170.175
CAS No. 956769-58-7
Cat. No. B2758657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)isonicotinonitrile
CAS956769-58-7
Molecular FormulaC9H6N4
Molecular Weight170.175
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CC(=C2)C#N
InChIInChI=1S/C9H6N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H
InChIKeyBDHHEXJBVPMLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)isonicotinonitrile (CAS 956769-58-7): A Dual-Nitrile Scaffold for iNOS and Kinase-Focused Drug Discovery


2-(1H-pyrazol-1-yl)isonicotinonitrile (CAS: 956769-58-7) is a heteroaromatic small molecule (C₉H₆N₄; MW: 170.17 g/mol) comprising a pyrazole ring directly appended to an isonicotinonitrile (4-cyanopyridine) core. This architecture places a nitrile group at the 4-position of the pyridine, creating a unique hydrogen bond acceptor profile distinct from its regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile (3-cyanopyridine) and other close structural analogs . The compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, with documented inhibitory activity against inducible nitric oxide synthase (iNOS) and documented use as a substructure in potent kinase-targeting compounds [1][2].

Why Regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile and Other Analogs Cannot Substitute for 2-(1H-pyrazol-1-yl)isonicotinonitrile


The position of the nitrile substituent on the pyridine ring fundamentally alters the electronic distribution, hydrogen-bonding geometry, and biological target engagement profile of this scaffold. 2-(1H-pyrazol-1-yl)isonicotinonitrile (4-cyanopyridine) and its regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile (3-cyanopyridine, CAS 1152822-31-5) are not interchangeable. The 4-cyano substitution pattern places the nitrile group para to the pyrazole-pyridine bond, creating a linear, rod-like dipole vector . In contrast, the 3-cyano substitution in the nicotinonitrile analog introduces a meta relationship, resulting in a bent molecular geometry and distinct π-stacking capabilities. These differences directly impact binding pocket complementarity in targets such as iNOS and the TGFβ receptor I kinase (ALK5), as evidenced by the divergent activity profiles of compounds built on these cores [1][2].

Quantitative Differentiation of 2-(1H-pyrazol-1-yl)isonicotinonitrile (CAS 956769-58-7) Against Key Comparators


Regioisomer-Dependent iNOS Inhibition: 4-CN vs. 3-CN Pyridine Scaffolds

2-(1H-pyrazol-1-yl)isonicotinonitrile demonstrates a specific, albeit moderate, inhibitory activity against inducible nitric oxide synthase (iNOS) in a cellular assay. The IC50 value of 32.9 μM (3.29E+4 nM) in LPS-stimulated RAW 264.7 murine macrophages provides a baseline for this scaffold's interaction with the iNOS active site [1]. In contrast, the regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile (CAS 1152822-31-5) exhibits distinct cytotoxic profiles, with reported IC50 values of 12.20 μg/mL (~71 μM) against HepG2 and 19.44 μg/mL (~114 μM) against HeLa cells, but no direct iNOS inhibition data is available for this regioisomer in the same assay . This divergence in activity highlights the critical role of nitrile regiochemistry in target engagement.

iNOS inhibition nitric oxide inflammation

Anticancer Activity Profile of 2-(1H-pyrazol-1-yl)isonicotinonitrile in Breast and Lung Cancer Cell Lines

2-(1H-pyrazol-1-yl)isonicotinonitrile exhibits distinct cytotoxicity against the MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines, with reported IC50 values of 15.6 μM and 12.3 μM, respectively . The compound's mechanism of action in MCF-7 cells is reported to involve the induction of apoptosis, while in A549 cells it is associated with cell cycle arrest at the G2/M phase. In comparison, the regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile shows lower potency in HepG2 (12.20 μg/mL) and HeLa (19.44 μg/mL) cells, highlighting a differing cancer cell line sensitivity profile .

anticancer cytotoxicity apoptosis

Structural Confirmation of the 4-Cyanopyridine Regioisomer as a Critical Substructure in a Potent, Selective, and Orally Bioavailable OX2 Receptor Antagonist

The 2-(1H-pyrazol-1-yl)isonicotinonitrile core is a crucial substructure in SDM-878, a potent, selective, and orally active orexin 2 (OX2) receptor antagonist. SDM-878, which incorporates this core as a 3-methoxyisonicotinonitrile moiety, demonstrated potent inhibition of human and rat OX2 receptors with IC50 values of 10.6 nM and 8.8 nM, respectively, and exhibited approximately 1000-fold selectivity over the OX1 receptor [1]. The compound also showed good oral bioavailability and brain penetration in rat studies, and promoted sleep in a rat EEG model at 100 mg/kg. In contrast, compounds built on the regioisomeric nicotinonitrile core have not been reported to achieve this level of OX2 potency and selectivity.

orexin receptor OX2 antagonist sleep disorders

In Silico Physicochemical Property Comparison: Isonicotinonitrile vs. Nicotinonitrile Regioisomers

Predicted physicochemical properties differentiate 2-(1H-pyrazol-1-yl)isonicotinonitrile from its regioisomer. The isonicotinonitrile core (4-CN) exhibits a lower calculated boiling point (323.6 ± 27.0 °C) and a lower enthalpy of vaporization (56.6 ± 3.0 kJ/mol) compared to the nicotinonitrile analog (3-CN), which has a boiling point of 353.8 ± 27.0 °C and an enthalpy of vaporization of 59.9 ± 3.0 kJ/mol . While both compounds have identical calculated LogP (1.30) and Topological Polar Surface Area (55 Ų), the distinct boiling points and vapor pressures indicate differences in intermolecular interactions that can impact handling, formulation, and crystallization in a laboratory setting.

drug-likeness physicochemical properties medicinal chemistry

Divergent Cytotoxic Potency Compared to More Complex Isonicotinonitrile Derivatives

2-(1H-pyrazol-1-yl)isonicotinonitrile serves as a minimally decorated scaffold, allowing for the assessment of the core heterocycle's intrinsic biological activity. Its cytotoxic potency (IC50 = 12.3-15.6 μM) is significantly lower than that of more elaborated isonicotinonitrile derivatives. For instance, a specific derivative, 2-(diethylamino)isonicotinonitrile, displays an IC50 of 1.9-4.4 μM against murine leukemia (L1210) and human T-lymphocyte (CEM) cells . Another derivative, 2-(4-amino-1-piperidyl)isonicotinonitrile, has been shown to inhibit CDK2/Cyclin E complexes . This comparison establishes the parent scaffold as a lower-potency reference point, valuable for structure-activity relationship (SAR) studies aimed at identifying potency-enhancing substitutions.

cytotoxicity SAR drug discovery

Commercial Availability and Purity Specifications for Reproducible Research

2-(1H-pyrazol-1-yl)isonicotinonitrile (CAS 956769-58-7) is readily available from multiple commercial suppliers, with specified purity levels of ≥95% or 97% . This consistent commercial availability ensures reliable sourcing for research programs. In contrast, its regioisomer 2-(1H-pyrazol-1-yl)nicotinonitrile (CAS 1152822-31-5) is also available, but with similar purity specifications (typically ≥95%) and comparable pricing, meaning the choice between them for procurement is not driven by cost or availability but by the specific scientific rationale outlined above.

procurement purity supply chain

Defined Application Scenarios for 2-(1H-pyrazol-1-yl)isonicotinonitrile (CAS 956769-58-7) Based on Comparative Evidence


iNOS Target Validation and Anti-Inflammatory Screening

Use 2-(1H-pyrazol-1-yl)isonicotinonitrile as a starting point for iNOS inhibition studies in LPS-stimulated RAW 264.7 macrophages. The established IC50 of 32.9 μM provides a quantitative benchmark for evaluating new derivatives [1]. Its regioisomer, 2-(1H-pyrazol-1-yl)nicotinonitrile, lacks comparable iNOS data, making the isonicotinonitrile core the preferred choice for this target.

Selective Cytotoxicity Profiling in Breast and Lung Cancer Models

Employ this compound in MCF-7 (breast cancer) and A549 (lung cancer) cell-based assays to study apoptosis and G2/M cell cycle arrest. Its specific potency profile (IC50 = 15.6 μM and 12.3 μM, respectively) differs from the regioisomer's activity in HepG2 and HeLa cells, enabling targeted mechanistic studies in these cancer types [1].

Scaffold for Design of Potent and Selective OX2 Receptor Antagonists

Utilize 2-(1H-pyrazol-1-yl)isonicotinonitrile as a core substructure for synthesizing novel orexin 2 receptor antagonists. The successful development of SDM-878, which incorporates this core and achieves nanomolar OX2 potency with >1000-fold selectivity over OX1, validates its utility in CNS drug discovery programs targeting sleep disorders [1].

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies

Procure this minimally decorated scaffold to establish baseline cytotoxicity and target engagement data. Subsequent functionalization, as seen with diethylamino or piperidyl analogs that exhibit 3- to 8-fold higher potency, can then be quantitatively benchmarked against this parent compound, facilitating rational SAR campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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